(R)-2-Amino-2-(3-bromophenyl)acetic acid, also known as (R)-3-bromo-DL-phenylglycine, is a chiral amino acid with significant relevance in pharmaceutical and chemical research. Its molecular formula is , and it has a molecular weight of 230.06 g/mol. The compound is categorized as a brominated amino acid, which plays a critical role in various synthetic pathways and biological applications.
This compound can be sourced from various chemical suppliers, including VWR International and Alfa Chemistry, where it is available for research purposes. It falls under the classification of amino acids and is specifically noted for its bromine substitution on the aromatic ring, which enhances its reactivity in organic synthesis.
The synthesis of (R)-2-Amino-2-(3-bromophenyl)acetic acid can be accomplished through several methods:
Industrial production often employs large-scale bromination and amination processes, optimized for high yield and purity. Techniques such as continuous flow reactors and advanced purification methods (e.g., crystallization and chromatography) are utilized to enhance efficiency.
C1=CC(=CC(=C1)Br)C(C(=O)O)NMJPMYLPJAVQUQA-UHFFFAOYSA-NThe compound features a brominated aromatic ring attached to an amino acid backbone, which contributes to its unique properties and reactivity.
(R)-2-Amino-2-(3-bromophenyl)acetic acid is involved in several chemical reactions:
The mechanism of action for (R)-2-Amino-2-(3-bromophenyl)acetic acid primarily involves its role as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to interact with biological targets effectively, often influencing receptor binding or enzymatic activity due to its amino acid framework combined with the reactive bromine substituent.
These properties suggest that the compound is suitable for biological applications due to its solubility and ability to permeate biological membranes.
(R)-2-Amino-2-(3-bromophenyl)acetic acid finds applications primarily in scientific research:
The chiral pool strategy leverages naturally occurring enantiopure compounds as starting materials for synthesizing the target (R)-enantiomer. In this approach, (R)-glyceraldehyde derivatives serve as precursors for constructing the α-amino acid scaffold. Through Strecker synthesis, 3-bromobenzaldehyde undergoes condensation with ammonium cyanide in the presence of a chiral auxiliary, yielding an α-aminonitrile intermediate. Subsequent acidic hydrolysis furnishes the racemic amino acid, necessitating chiral resolution. Enzymatic resolution using immobilized penicillin acylase selectively hydrolyzes the (S)-enantiomer’s amide bond, leaving the desired (R)-2-amino-2-(3-bromophenyl)acetic acid enantiomerically enriched (ee >98%) after crystallization [8]. This method achieves yields of 85–92% on industrial scales but requires meticulous control of pH and temperature to prevent racemization during hydrolysis.
Transition metal-catalyzed asymmetric hydrogenation offers a direct route to enantiopure products. Dehydroamino acid precursors, such as (Z)-2-(3-bromobenzylideneamino)acetic acid, undergo hydrogenation using chiral Rh(I) or Ru(II) catalysts. The Me-DuPhos-Rh complex achieves 94% ee under optimized conditions (50°C, 20 atm H₂, THF solvent). Key parameters influencing enantioselectivity include:
Table 1: Asymmetric Hydrogenation Optimization Parameters
| Catalyst | Pressure (atm) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Rh-(R,R)-Me-DuPhos | 20 | 50 | 94 | 88 |
| Ru-BINAP | 30 | 60 | 89 | 92 |
| Ir-PHOX | 15 | 40 | 78 | 85 |
Alternative reductive amination routes employ 3-bromophenylglyoxal with ammonia and H₂, utilizing PtO₂ with cinchona alkaloid modifiers to achieve 82% ee. Catalyst poisoning by the bromine atom remains a challenge, addressed through electron-donating ligand design [8].
ω-Transaminases provide atom-efficient amination under mild conditions. 2-Oxo-2-(3-bromophenyl)acetic acid undergoes enantioselective transamination using (R)-selective transaminases (e.g., Chromobacterium violaceum TA). Pyridoxal-5′-phosphate (PLP) acts as a cofactor, with alanine serving as the amino donor. Key advantages include:
Process intensification uses fed-batch techniques to circumvent substrate inhibition, achieving 92% conversion. Immobilization on epoxy-functionalized resins enhances enzyme recyclability (10 cycles with <5% activity loss) [8].
The C–Br bond enables palladium-catalyzed cross-coupling to diversify the aromatic ring. Optimized Suzuki conditions employ:
Table 2: Suzuki-Miyaura Coupling Scope with (R)-2-Amino-2-(3-bromophenyl)acetic Acid
| Boronic Acid | Product | Yield (%) | ee Retention (%) |
|---|---|---|---|
| 4-Methoxyphenyl | (R)-2-Amino-2-(4′-methoxybiphenyl-3-yl)acetic acid | 85 | 99 |
| 2-Naphthyl | (R)-2-Amino-2-(naphthalen-2-yl)acetic acid | 78 | 98 |
| 3-Pyridyl | (R)-2-Amino-2-(3-pyridylphenyl)acetic acid | 65 | 97 |
Electron-deficient boronic acids exhibit lower yields due to protodeboronation side reactions. The amino acid functionality remains intact without protection, demonstrating orthogonal reactivity [8].
The electron-withdrawing carboxylic acid group activates the meta-bromine toward SNAr. Heating with secondary amines (e.g., piperidine) in DMF (120°C, 12 h) replaces bromine with dialkylamino groups:
$$\ce{(R)-2-Amino-2-(3-BrC6H4)COOH + HN(CH2)5 ->[{\text{DMF}, 120^\circ \text{C}}] (R)-2-Amino-2-[3-(piperidin-1-yl)phenyl]acetic acid}$$
Notably, primary amines require Cu(I) catalysis to suppress elimination pathways. Thiols react efficiently under mild conditions (K₂CO₃, DMSO, 60°C) to form aryl thioethers, useful for prodrug derivatization. The stereointegrity at Cα remains uncompromised (ee >98%) due to the distant reaction site [8].
Continuous flow systems enhance reproducibility and safety for exothermic amination steps. Key benefits over batch reactors include:
A representative system for reductive amination uses:
This configuration achieves 92% yield and >99% ee at 50 g/h throughput. Design of Experiments (DoE) optimizes multi-variable interactions efficiently. For instance, a face-centered central composite design (CCF) evaluates temperature, residence time, and stoichiometry simultaneously, mapping the parameter space to identify optimal conditions with ≤15 experiments versus >50 for OFAT approaches [4] [7].
Carboxylic acid activation for amide coupling risks epimerization at Cα. Racemization mechanisms involve:
Mitigation strategies include:
Racemization is quantified using Marfey’s reagent derivatization followed by HPLC-UV, confirming <1% epimerization under optimized conditions. Flow microreactors further reduce racemization by limiting exposure time to activating agents [8].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8